molecular formula C9H15NO2 B038685 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-24-8

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B038685
CAS No.: 119102-24-8
M. Wt: 169.22 g/mol
InChI Key: CPHZSWAWMNOQJI-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared to other similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes and 7-oxabicyclo[2.2.1]heptane . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , while 7-oxabicyclo[2.2.1]heptane derivatives are commonly prepared through Diels-Alder reactions of furans . The unique structural features of this compound, such as the presence of a nitrogen atom within the ring system, contribute to its distinct reactivity and applications in research.

Biological Activity

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula: C9H15ClN2O2
Molecular Weight: Approximately 205.68 g/mol (hydrochloride form)
LogP: 0.5832
Polar Surface Area (PSA): 29.54

The compound's bicyclic structure is significant for its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with azabicyclic structures, such as this compound, often exhibit a range of biological activities:

  • Anticancer Activity: Studies have shown that related compounds can reduce cell viability in various cancer cell lines, indicating potential as anticancer agents.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Certain derivatives of azabicyclo compounds have been identified as potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes and other metabolic disorders.
  • Neuroprotective Effects: Some studies suggest that bicyclic compounds may also exhibit neuroprotective properties, potentially impacting conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes the structural comparisons with similar compounds:

Compound NameStructure TypeUnique Features
This compoundBicyclic amineSpecific bicyclic configuration enhances biological activity
3-MethylpiperidineSaturated piperidineLacks bicyclic structure but shares nitrogen content
Tropane derivativesBicyclic nitrogen compoundKnown for anticholinergic effects

The unique bicyclic configuration of this compound contributes to its specific interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

In one study, derivatives of azabicyclo compounds were tested against hepatocellular carcinoma (HCC) cell lines, showing significant cytotoxic effects with a reduction in cell viability below the toxic dose (TD50) values when compared to control cells . The following table summarizes the TD50 values observed:

Cell LineTD50 Value (µM)Observations
HUH7<50Significant reduction in viability
AKH12<50Similar effects as HUH7
HUVEC (control)>50No significant effects observed

DPP-4 Inhibition

Another study highlighted the design and synthesis of azabicyclo derivatives as DPP-4 inhibitors, demonstrating IC50 values significantly lower than those of existing drugs like vildagliptin and sitagliptin . The following table details the comparative efficacy:

CompoundIC50 Value (nM)Comparison
Neogliptin16.8 ± 2.2More potent than vildagliptin
Vildagliptin~100Standard reference
Sitagliptin~80Standard reference

Neuroprotective Effects

Research into the neuroprotective potential of similar bicyclic compounds indicates promising results in preclinical models, suggesting that these compounds may protect neuronal cells from apoptosis and oxidative stress.

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZSWAWMNOQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576504
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-24-8
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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